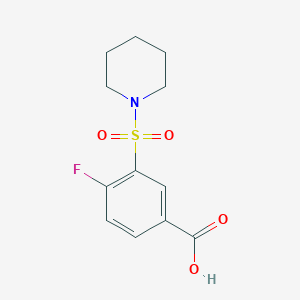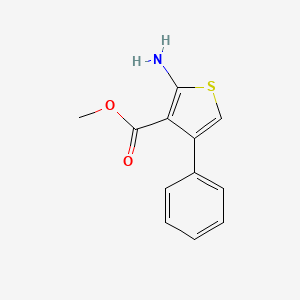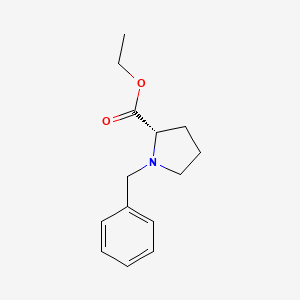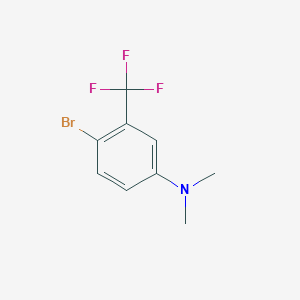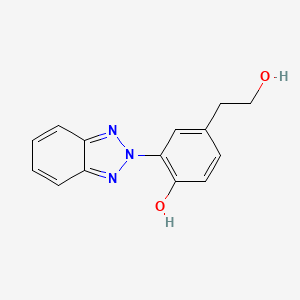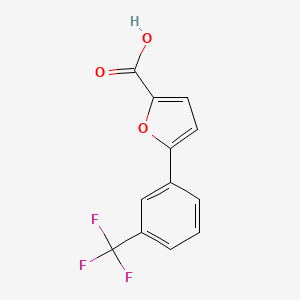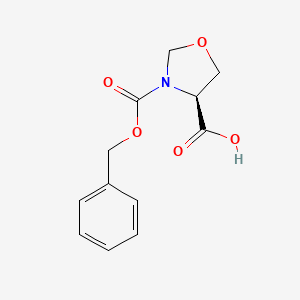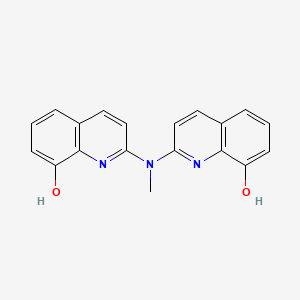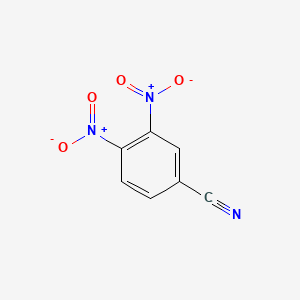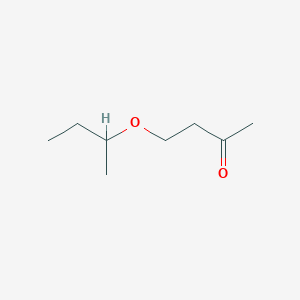
7-Diethylamino-3-phenylcoumarin
Vue d'ensemble
Description
7-Diethylamino-3-phenylcoumarin is a reagent used for the derivatization of amines and proteins1. It has been used for labeling synthetic peptides for high-throughput detection2. It is a thiol-reactive fluorescent probe that displays excitation/emission maxima of 387/468 nm, respectively, and its fluorescence intensity increases when bound to cysteine residues3.
Synthesis Analysis
The synthesis of 7-Diethylamino-3-phenylcoumarin involves various procedures. For instance, it can be synthesized by the reaction of 2-hydroxy-4-dimethylaminobenzaldehyde with carbethoxy-benzylidene-triphenylphosphorane4. Other methods involve the use of arylboronic acids in the presence of potassium persulfate5.Molecular Structure Analysis
The structure of 7-Diethylamino-3-phenylcoumarin contains two crystallographically independent molecules. The coumarin rings make angles of 35.2(1)° for one molecule and 33.4(1)° for the other with phenyl groups4.Chemical Reactions Analysis
The chemical reactions of 7-Diethylamino-3-phenylcoumarin are complex and can involve various pathways. For example, a regioselective α-arylation of coumarins can occur through an oxidative C-H/C-H cross-coupling between inactivated simple arenes and alkenes, with palladium acetate, in trifluoroacetic anhydride5.Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Diethylamino-3-phenylcoumarin are not explicitly mentioned in the search results. However, it is known to exhibit strong blue emission under ultraviolet light excitation6.Applications De Recherche Scientifique
Field
This application falls under the field of Analytical and Biological Chemistry .
Application
7-Diethylamino-3-phenylcoumarin derivatives are used as fluoroionophores . These compounds are useful for developing new materials such as fluorescence materials and analytical reagents .
Method of Application
The compound is synthesized by the reaction of 2-hydroxy-4-dimethylaminobenzaldehyde with carbethoxy-benzylidene-triphenylphosphorane in mesitylene . Single crystals of the compound are grown in chloroform at room temperature .
Results
The structure of 7-(dimethylamino)-3-phenylcoumarin was determined by X-ray crystallography . It was found that the dimethylamino group substituted at the coumarin ring increases the fluorescence intensity .
Liquid Crystals
Field
This application is in the field of Material Science and Engineering .
Application
7-Diethylamino-3-phenylcoumarin derivatives, which consist of a coumarin core part and a flexible terminal chain, may have mesomorphic properties . These properties make them useful in the development of liquid crystals .
Method of Application
The synthetic method for the compounds is similar to that described in previous studies . The mesomorphic and emission properties of these liquid crystals with a 7-(diethylamino)-3-phenylcoumarin core were studied .
Results
These liquid crystals gave a strong emission band at 500 nm in the solid state when excited at 440 nm .
Laser Dyes
Field
This application is in the field of Optical Physics and Engineering .
Application
7-Diethylamino-3-phenylcoumarin derivatives are used as laser dyes . These compounds are useful for developing new materials such as fluorescence materials .
Method of Application
The compound is synthesized by the reaction of 2-hydroxy-4-dimethylaminobenzaldehyde with carbethoxy-benzylidene-triphenylphosphorane in mesitylene . Single crystals of the compound are grown in chloroform at room temperature .
Results
The structure of 7-(dimethylamino)-3-phenylcoumarin was determined by X-ray crystallography . It was found that the dimethylamino group substituted at the coumarin ring increases the fluorescence intensity .
Drug Synthesis
Field
This application is in the field of Pharmaceutical Sciences .
Application
7-Diethylamino-3-phenylcoumarin derivatives are used as intermediates for drug synthesis .
Method of Application
Efficient and practical decarboxylative cross-coupling reactions of coumarin-3-carboxylic acids with aryl (or heteroaryl) halides (Br/I) under a bimetallic system of palladium (II)bromide (PdBr 2) [ 22] or chloride (PdCl 2) [ 23 ], and silver carbonate, have been performed in good to excellent yields .
Results
The synthesis of 7-Diethylamino-3-phenylcoumarin derivatives as intermediates for drug synthesis has been reported .
Non-linear Optical Materials
Field
This application is in the field of Optical Physics and Engineering .
Application
7-Diethylamino-3-phenylcoumarin derivatives are used in the development of non-linear optical materials . These compounds are useful for developing new materials such as fluorescence materials .
Method of Application
The compound is synthesized by the reaction of 2-hydroxy-4-dimethylaminobenzaldehyde with carbethoxy-benzylidene-triphenylphosphorane in mesitylene . Single crystals of the compound are grown in chloroform at room temperature .
Results
The structure of 7-(dimethylamino)-3-phenylcoumarin was determined by X-ray crystallography . It was found that the dimethylamino group substituted at the coumarin ring increases the fluorescence intensity .
Photorefractive Materials
Field
This application is in the field of Optical Physics and Engineering .
Application
7-Diethylamino-3-phenylcoumarin derivatives are used in the development of photorefractive materials . These compounds are useful for developing new materials such as fluorescence materials .
Method of Application
The compound is synthesized by the reaction of 2-hydroxy-4-dimethylaminobenzaldehyde with carbethoxy-benzylidene-triphenylphosphorane in mesitylene . Single crystals of the compound are grown in chloroform at room temperature .
Results
The structure of 7-(dimethylamino)-3-phenylcoumarin was determined by X-ray crystallography . It was found that the dimethylamino group substituted at the coumarin ring increases the fluorescence intensity .
Safety And Hazards
Orientations Futures
7-Diethylamino-3-phenylcoumarin derivatives are a useful component for developing new materials, such as fluorescence materials and analytical reagents4. They have been used by several research groups in the search for new chemical entities with potential in the discovery of new therapeutic solutions for several diseases5.
Please note that this information is based on the most relevant literature and may not be exhaustive. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.
Propriétés
IUPAC Name |
7-(diethylamino)-3-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-3-20(4-2)16-11-10-15-12-17(14-8-6-5-7-9-14)19(21)22-18(15)13-16/h5-13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJYODMHCCQXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Diethylamino-3-phenylcoumarin | |
CAS RN |
84865-19-0 | |
| Record name | 7-(Diethylamino)-3-phenyl-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



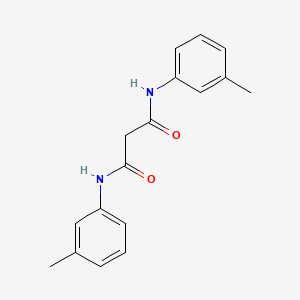
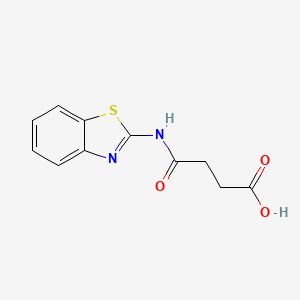
![2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]imino}methyl)benzenol](/img/structure/B1348619.png)
